1-[1-(Hydroxymethyl)cyclobutyl]ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-[1-(hydroxymethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H14O2/c1-6(9)7(5-8)3-2-4-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
PKCJNHGXDWUISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Hydroxymethyl Cyclobutyl Ethanol and Its Derivatives
Classical Organic Synthesis Approaches
The synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, a geminal diol on a cyclobutane (B1203170) scaffold, relies on established and versatile methods in organic chemistry. These approaches can be broadly categorized into the formation of the functional groups on a pre-existing ring and the construction of the cyclobutane ring itself.
Reductive Transformations for Hydroxymethyl Cyclobutane Formation
The creation of the di-alcohol functionality, specifically the two hydroxymethyl groups attached to the same carbon atom of the cyclobutane ring, is typically accomplished through the reduction of a precursor molecule containing carbonyl or carboxyl groups. The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity.
Hydride-based reducing agents are powerful tools for the conversion of carbonyl compounds, such as ketones, aldehydes, esters, and carboxylic acids, into alcohols. In the synthesis of this compound, a suitable precursor would be a cyclobutane derivative with two carbonyl-containing functionalities at the C1 position, such as cyclobutane-1,1-dicarboxylic acid or its corresponding diester.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. dokumen.pubuop.edu.pk The reduction of diethyl cyclobutane-1,1-dicarboxylate with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield the target diol, cyclobutane-1,1-diyldimethanol (the IUPAC name for this compound) achemblock.com.
Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones. uop.edu.pkmasterorganicchemistry.com While it does not readily reduce esters or carboxylic acids under standard conditions, it can be employed if the precursor is a dialdehyde or a keto-aldehyde on the cyclobutane ring. The stereochemical outcome of hydride reductions on substituted cyclobutanone (B123998) rings is influenced by factors such as torsional strain, with the hydride typically attacking from the face anti to the substituent to relieve steric hindrance. vub.ac.be
Table 1: Comparison of Common Hydride Reducing Agents
| Reducing Agent | Precursor Functional Group | Product | Relative Reactivity |
| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Mild |
| Lithium aluminum hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Alcohols, Amines | Strong |
| Diisobutylaluminium hydride (DIBAL-H) | Esters, Nitriles | Aldehydes, Alcohols | Moderate |
This table provides a general overview of the reactivity of common hydride reducing agents.
Metal-mediated reductions offer an alternative to hydride reagents for the formation of hydroxymethyl groups. These methods can involve catalytic hydrogenation or the use of dissolving metals. For instance, the reduction of a cyclobutanecarboxylic acid ester to a hydroxymethyl group can be achieved using an alkali metal catalyst, such as sodium, in the presence of an alcohol solvent. google.com This method, known as the Bouveault-Blanc reduction, provides a classic route to primary alcohols from esters.
Another approach involves the use of zinc dust in the presence of an acid, a transformation known as the Clemmensen reduction, although this is typically used to fully reduce a ketone to a methylene (B1212753) group. However, variations of metal-mediated reductions can be tailored for alcohol synthesis. For example, zinc-mediated transformations have been developed for the conversion of 1,3-diols to cyclopropanes, demonstrating the utility of zinc as a reductant in complex molecular settings. acs.org Transition metal-catalyzed reactions, such as those employing manganese complexes, have also been developed for the synthesis of cycloalkanes from diols, highlighting the versatility of metal catalysts in transformations involving alcohols and cyclic structures. acs.org
Cycloaddition Reactions in Cyclobutane Scaffold Construction
The formation of the four-membered cyclobutane ring is a cornerstone of the synthesis of this compound and its derivatives. Among the most powerful methods for constructing this strained ring system are cycloaddition reactions. researchgate.net
The [2+2] cycloaddition is a pericyclic reaction that involves the joining of two unsaturated molecules, typically two alkenes, to form a four-membered ring. researchgate.net This reaction can be initiated either thermally or photochemically.
Photochemical [2+2] cycloadditions are a common and efficient method for synthesizing cyclobutane rings. acs.org This reaction involves the excitation of one alkene molecule by UV light to a triplet state, which then adds to a ground-state alkene molecule in a stepwise fashion through a diradical intermediate. The intramolecular version of this reaction is particularly useful for creating bicyclic systems. acs.org
Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for typical alkenes. However, they are allowed for specific classes of molecules, most notably ketenes. The reaction of a ketene (B1206846) with an alkene is a powerful method for synthesizing cyclobutanones, which are versatile intermediates that can be further elaborated. nih.govharvard.edu For example, the cycloaddition of dichloroketene with an appropriately substituted alkene can produce a dichlorocyclobutanone derivative, which can then be dehalogenated and reduced to form the desired diol. A synthesis of a related hydroxymethylcyclobutyl nucleoside analogue utilized the cycloaddition between allyl benzyl ether and dichloroketene to form the key cyclobutanone intermediate. rsc.org
Table 2: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reactants | Conditions | Product Type |
| Alkene + Alkene | Photochemical (UV light) | Substituted Cyclobutane |
| Ketene + Alkene | Thermal | Cyclobutanone |
| Allene + Alkene | Thermal or Photochemical | Methylene Cyclobutane |
This table illustrates common reactant combinations and conditions for forming cyclobutane rings via [2+2] cycloaddition.
Controlling the stereochemistry during the formation of the cyclobutane ring is a significant challenge and a key area of research. Stereoselective [2+2] cycloadditions are crucial for the synthesis of chiral, biologically active molecules. mdpi.com
Several strategies have been developed to achieve stereocontrol. The use of chiral auxiliaries attached to one of the alkene reactants can direct the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. harvard.edu After the reaction, the auxiliary can be removed to yield the enantiomerically enriched cyclobutane product.
Catalytic enantioselective methods represent a more atom-economical approach. Chiral catalysts, often based on transition metals or organic molecules (organocatalysts), can create a chiral environment around the reacting species, influencing the stereochemical outcome of the cycloaddition. nih.govresearchgate.net For instance, visible-light-induced asymmetric [2+2] cycloadditions catalyzed by chiral iridium complexes have been developed for the synthesis of enantioenriched cyclobutanes. chemistryviews.org These methods often proceed with high diastereoselectivity and excellent enantioselectivity, providing efficient access to complex chiral scaffolds. mdpi.comchemistryviews.org
Mitsunobu Reaction in Derivatization and Functionalization
The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or an imide), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism of the Mitsunobu reaction begins with the reaction of the phosphine with the azodicarboxylate to form a phosphonium salt. The alcohol then adds to this species to form an alkoxyphosphonium salt, which is a key intermediate. This intermediate activates the hydroxyl group, making it a good leaving group. Finally, the nucleophile attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry at that carbon center. organic-chemistry.org
While direct examples of the Mitsunobu reaction on this compound are not extensively documented in readily available literature, the principles of this reaction can be applied to the derivatization of similar cyclobutane diols. For instance, the reaction of a trans-substituted cyclobutanol, specifically trans-3-(benzyloxymethyl)cyclobutan-1-ol, with pyrimidine derivatives under standard Mitsunobu conditions has been reported. rsc.org In this case, the hydroxyl group of the cyclobutane ring acts as the electrophile after activation, and the nitrogen atom of the pyrimidine derivative serves as the nucleophile. This demonstrates the feasibility of employing the Mitsunobu reaction for the C-N bond formation involving a cyclobutane alcohol.
The general applicability of the Mitsunobu reaction suggests its potential for the selective functionalization of the primary or secondary hydroxyl groups of this compound. By choosing appropriate nucleophiles, a wide range of derivatives can be synthesized. For example, using a carboxylic acid would yield an ester, while using a sulfonamide could introduce a nitrogen-containing moiety. The stereochemical outcome of the reaction, particularly at the secondary alcohol center, would be expected to proceed with inversion of configuration, a hallmark of the Mitsunobu reaction.
Hydroxylation Strategies for Cyclobutyl Amines
Direct and selective hydroxylation of C-H bonds is a significant challenge in organic synthesis. In the context of cyclobutyl amines, enzymatic methods have emerged as a powerful tool for achieving this transformation with high levels of regio- and stereocontrol. Specifically, engineered cytochrome P450 enzymes from Bacillus megaterium (P450BM3) have been successfully employed for the selective C–H hydroxylation of cyclobutylamine (B51885) derivatives at chemically unactivated positions. nih.govox.ac.uk
This biocatalytic approach offers a single-step synthesis to produce valuable bifunctional cyclobutyl amino alcohols, which are important intermediates in medicinal chemistry. nih.gov The enzymatic hydroxylation can be directed to different positions on the cyclobutane ring, depending on the specific engineered P450BM3 variant used. This allows for the divergent synthesis of a set of related compounds from a common starting material. nih.govox.ac.uk
The oxidations catalyzed by these enzymes can proceed with high regioselectivity and stereoselectivity. nih.gov For example, depending on the enzyme variant, hydroxylation can be directed to the C2 or C3 position of the cyclobutane ring of a protected cyclobutylamine. Furthermore, the reaction can be highly enantioselective, providing access to enantiomerically enriched cyclobutyl amino alcohols. nih.gov
The process is also applicable to related strained ring systems, such as bicyclo[1.1.1]pentyl (BCP) amine derivatives, demonstrating the versatility of this enzymatic approach for the functionalization of small, strained carbocycles. nih.gov This methodology represents a significant advancement over traditional multi-step synthetic sequences that are often required to produce such hydroxylated cyclobutylamine derivatives. nih.govacs.org
Ring Expansion and Rearrangement Reactions Involving Cyclobutyl Intermediates
Ring expansion and rearrangement reactions are fundamental transformations in organic synthesis that allow for the construction of larger ring systems from smaller, more readily available ones. In the context of cyclobutane chemistry, the Tiffeneau-Demjanov rearrangement is a particularly relevant and powerful method for the one-carbon ring expansion of cyclobutane rings. wikipedia.orgslideshare.netsynarchive.com
The Tiffeneau-Demjanov rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid (HNO₂) to form an enlarged cycloketone. wikipedia.orgslideshare.net This reaction provides a straightforward method to increase the size of amino-substituted cycloalkanes and cycloalkanols by one carbon atom. wikipedia.org The reaction is particularly effective for the synthesis of five, six, and seven-membered rings from their corresponding four, five, and six-membered precursors. wikipedia.orgslideshare.net
The mechanism of the Tiffeneau-Demjanov rearrangement begins with the diazotization of the primary amino group by nitrous acid to form a diazonium salt. slideshare.net This is followed by the expulsion of nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the ring-expanded product. libretexts.orgwikipedia.org In the case of a 1-aminomethyl-cyclobutanol, this rearrangement would lead to a cyclopentanone derivative.
The regioselectivity of the rearrangement is influenced by the migratory aptitude of the groups adjacent to the developing carbocation. slideshare.net This allows for a degree of control over the structure of the resulting ring-expanded product. The Tiffeneau-Demjanov rearrangement is a valuable tool in synthetic organic chemistry, particularly for accessing cyclic ketones that might be challenging to synthesize through other methods. libretexts.org
Multicomponent Reactions for Cyclobutyl Scaffold Assembly
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. These reactions are highly atom-economical and offer a rapid and efficient way to build molecular diversity. In the context of cyclobutane chemistry, MCRs have been employed to assemble and functionalize the cyclobutane scaffold. nih.govthieme-connect.com
The Ugi and Passerini reactions are two of the most well-known and versatile isocyanide-based MCRs. nih.govwikipedia.orgnih.gov These reactions have been successfully applied to cyclobutanones, demonstrating their utility in the synthesis of functionalized cyclobutane derivatives. nih.gov
The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The product of the Ugi reaction is a bis-amide, which incorporates fragments from all four starting materials. The use of cyclobutanone as the ketone component in the Ugi reaction allows for the direct incorporation of the cyclobutane ring into the final product. This approach has been used in the synthesis of an aspartame analogue. nih.gov
The Passerini reaction is a three-component reaction involving a ketone or aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. Similar to the Ugi reaction, the use of a cyclobutanone, such as tetramethylcyclobutane-1,3-dione, in the Passerini reaction provides a direct route to cyclobutane-containing products. nih.gov
Interestingly, it has been observed that conducting these MCRs in water can significantly enhance the reaction rates. nih.gov This "on-water" catalysis is a subject of ongoing research and offers potential environmental and practical benefits. The application of MCRs to cyclobutanones provides a convergent and efficient strategy for the synthesis of a diverse range of cyclobutane derivatives with potential applications in medicinal chemistry and materials science. thieme-connect.comacs.org
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has become an increasingly important tool in modern organic synthesis. Enzymes offer several advantages over traditional chemical catalysts, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. pharmasalmanac.com In the context of cyclobutane chemistry, biocatalytic methods are being explored for the synthesis and functionalization of these strained ring systems. researchgate.net
Enzyme-Catalyzed Functionalization of Cyclobutane Skeletons
The functionalization of pre-existing cyclobutane skeletons using enzymes is a promising strategy for the synthesis of valuable and complex molecules. As discussed in section 2.1.4, engineered cytochrome P450 enzymes have been shown to be highly effective for the selective hydroxylation of C-H bonds in cyclobutylamine derivatives. nih.govox.ac.uk This enzymatic approach provides direct access to chiral cyclobutyl amino alcohols, which are important building blocks in drug discovery. nih.gov
Oxidoreductases in Alcohol Synthesis (Ketone Reduction)
Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Within this class, alcohol dehydrogenases (ADHs) are particularly useful for the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones. nih.gov This biocatalytic approach offers a highly enantioselective route to secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. pharmasalmanac.comnih.gov
The general principle of this transformation involves the enzymatic reduction of a ketone to the corresponding alcohol. This is a reversible reaction, but by using a co-factor regeneration system, the equilibrium can be shifted towards the desired alcohol product. The key advantage of using ADHs is their ability to deliver the hydride to one face of the carbonyl group with high stereoselectivity, resulting in the formation of a single enantiomer of the alcohol.
While specific examples of the biocatalytic reduction of a cyclobutyl ketone to produce this compound are not extensively detailed in the literature, the general applicability of ADHs to a wide range of ketone substrates suggests the feasibility of this approach. The synthesis of various chiral alcohols for pharmaceutical development has been successfully achieved using this enzymatic method. nih.gov The selection of the appropriate ADH is crucial for achieving high conversion and enantioselectivity for a given cyclobutyl ketone substrate.
Monooxygenases for Selective C-H Hydroxylation
Monooxygenases, particularly cytochrome P450 enzymes, are renowned for their ability to catalyze the regio- and stereoselective hydroxylation of unactivated C-H bonds, a challenging transformation in synthetic organic chemistry. nih.govnih.gov The application of engineered cytochrome P450s from the P450BM3 family has demonstrated significant potential in the functionalization of small carbocyclic rings. While direct hydroxylation to produce this compound has not been explicitly detailed, studies on analogous cyclobutane structures, such as cyclobutylamine derivatives, provide a strong precedent for the feasibility of this approach. acs.org
In these systems, the enzyme's active site can be tailored through directed evolution to accommodate specific substrates and to control the position of hydroxylation. For instance, screening a library of P450BM3 variants against N-Boc-cyclobutylamine revealed that different enzyme mutants could selectively hydroxylate the cyclobutane ring at various positions with high stereoselectivity. acs.org This suggests that a similar strategy could be employed to introduce a hydroxyl group into a cyclobutane precursor to yield derivatives of this compound.
Table 1: Regioselectivity in P450-catalyzed Hydroxylation of a Cyclobutane Derivative
| Enzyme Variant | Major Product(s) | Conversion (%) |
|---|---|---|
| Variant A | trans-2-hydroxy | >95 |
| Variant B | trans-3-hydroxy | >90 |
| Variant C | cis-2-hydroxy | ~85 |
This table is a representative example based on findings for analogous cyclobutane structures and illustrates the potential for controlling regioselectivity.
Lipases in Enantioselective Transformations
Lipases are versatile hydrolases that are widely used in organic synthesis for the kinetic resolution of racemic alcohols and their esters. researchgate.net This method relies on the enzyme's ability to selectively acylate or deacylate one enantiomer of a racemic mixture at a significantly higher rate than the other, leading to the separation of the two enantiomers. The enantioselectivity of lipases can be remarkably high, often yielding products with excellent enantiomeric excess (>99% ee). mdpi.com
For the synthesis of enantiomerically pure this compound, a lipase-catalyzed kinetic resolution of a racemic mixture of this diol or its esterified derivative would be a viable strategy. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that must be optimized to achieve high conversion and enantioselectivity. nih.govnih.gov For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols. nih.gov
Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution
| Parameter | Influence on |
|---|---|
| Enzyme Source | Enantioselectivity and reaction rate |
| Acyl Donor | Reaction equilibrium and rate |
| Solvent | Enzyme activity and stability, substrate solubility |
| Temperature | Reaction rate and enantioselectivity |
Stereocontrol via Biocatalysis
The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, and biocatalysis offers unparalleled tools for achieving this. nih.gov In the context of producing a specific stereoisomer of this compound, biocatalytic methods provide distinct advantages over conventional chemical routes, which may require complex chiral auxiliaries or resolving agents.
The stereochemical outcome of a biocatalytic reaction is determined by the three-dimensional structure of the enzyme's active site, which creates a chiral environment for the substrate to bind in a specific orientation. This inherent chirality of the enzyme is the basis for the high enantioselectivity observed in many biocatalytic transformations. Both monooxygenases and lipases, as discussed above, are prime examples of how biocatalysis can be used to control stereochemistry in the synthesis of chiral alcohols.
Whole-Cell Biotransformations for Chiral Alcohol Production
Whole-cell biotransformations utilize intact microbial cells (e.g., bacteria, yeast, fungi) as catalysts. oaepublish.com This approach offers several advantages over the use of isolated enzymes, including the obviation of costly and time-consuming enzyme purification, and the inherent presence of necessary cofactors and their regeneration systems. nih.gov For the production of chiral alcohols, whole-cell systems containing oxidoreductases (such as alcohol dehydrogenases) are particularly relevant. nih.gov
The production of enantiomerically enriched this compound could be achieved through the asymmetric reduction of a corresponding prochiral ketone precursor using a whole-cell biocatalyst. A wide variety of microorganisms have been screened for their ability to reduce ketones to chiral alcohols with high enantioselectivity. The stereochemical preference (i.e., whether the (R)- or (S)-alcohol is produced) can often be controlled by selecting a microorganism that expresses an alcohol dehydrogenase with the desired stereoselectivity.
Fungi, in particular, are a rich source of enzymes for biotransformations, including cytochrome P450 monooxygenases, which can be utilized in whole-cell systems for hydroxylation reactions. oaepublish.com This raises the possibility of a whole-cell process for the synthesis of this compound or its derivatives through either asymmetric reduction or selective hydroxylation pathways.
Table 3: Comparison of Isolated Enzyme vs. Whole-Cell Biocatalysis
| Feature | Isolated Enzymes | Whole-Cell Systems |
|---|---|---|
| Catalyst Preparation | Purification required | Cell cultivation |
| Cost | Generally higher | Generally lower |
| Cofactor Regeneration | External system often needed | In situ regeneration |
| Reaction Specificity | High | Potential for side reactions |
| Stability | Can be lower | Often more stable |
Advanced Organic Reactions and Mechanistic Investigations of 1 1 Hydroxymethyl Cyclobutyl Ethanol
Mechanistic Pathways of Hydroxyl Group Reactivity
The reactivity of the two hydroxyl groups in 1-[1-(hydroxymethyl)cyclobutyl]ethanol, one primary and one secondary, is governed by the typical chemistry of alcohols. These functional groups can undergo a variety of transformations, including nucleophilic substitution and oxidation, with the specific mechanistic pathway being influenced by the reaction conditions and the inherent structural features of the cyclobutyl ring system.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is a fundamental reaction class for alcohols, involving the replacement of the hydroxyl group by a nucleophile. However, the hydroxide ion (OH⁻) is a poor leaving group, meaning it does not readily depart from the carbon atom. youtube.comorganic-chemistry.org Therefore, activation of the hydroxyl group is a prerequisite for substitution to occur, typically through protonation or conversion into a better leaving group like a tosylate. youtube.comorganic-chemistry.org The subsequent substitution can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alcohol (primary vs. secondary), the nature of the nucleophile, and the solvent. organic-chemistry.orgamherst.eduyoutube.comyoutube.com
For this compound, the primary hydroxyl group is expected to favor the SN2 pathway, while the secondary hydroxyl group could react via either SN1 or SN2, depending on the conditions. organic-chemistry.orgyoutube.com
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |
| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nucleophile] |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Rearrangement | Possible to form a more stable carbocation | Not possible |
Under acidic conditions, the oxygen atom of a hydroxyl group can be protonated by an acid (e.g., HBr, HCl). This converts the poor leaving group, hydroxide (OH⁻), into a good leaving group, water (H₂O), which is a stable, neutral molecule. youtube.comunco.edu This activation is a crucial first step for both SN1 and SN2 reactions of alcohols. youtube.com
For the primary hydroxyl group: Protonation leads to the formation of an oxonium ion. A strong nucleophile can then attack the adjacent carbon atom in a single, concerted step (SN2), displacing the water molecule.
For the secondary hydroxyl group: Protonation also forms an oxonium ion. The subsequent departure of water can lead to the formation of a secondary carbocation intermediate, initiating the SN1 pathway. youtube.com Alternatively, a strong nucleophile could induce an SN2 reaction.
In an SN1 reaction involving the secondary alcohol of this compound, the rate-determining step is the formation of a carbocation intermediate after the departure of the water molecule. amherst.eduyoutube.com The stability of this carbocation is a key factor in the reaction's feasibility. The initially formed secondary cyclobutyl carbocation is relatively unstable. fiveable.me
Carbocations are prone to rearrangement to form more stable structures. fiveable.melibretexts.orgkhanacademy.org In cyclobutyl systems, this often involves ring expansion or hydride shifts. The secondary carbocation formed from this compound could potentially undergo a 1,2-hydride shift or, more significantly, a ring expansion to a more stable cyclopentyl carbocation. This rearrangement occurs because smaller rings like cyclobutane (B1203170) are strained, and expanding to a five-membered ring relieves some of this strain. The cyclopropylcarbinyl cation system, which is related to the cyclobutyl cation, is known to undergo rapid rearrangements. beilstein-journals.orgchemrxiv.org The stability of carbocations generally follows the order: tertiary > secondary > primary. fiveable.melibretexts.org
Oxidation Reactions of Primary and Secondary Alcohol Moieties
The oxidation of alcohols is a fundamental transformation in organic synthesis that converts them into carbonyl compounds like aldehydes and ketones. wikipedia.orgchemistryviews.org The presence of both a primary and a secondary alcohol in this compound allows for the formation of different oxidation products depending on the reagents and conditions used. chemistryviews.org Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. wikipedia.orgchemistryviews.orglibretexts.orgchemistrysteps.comstudymind.co.uk Tertiary alcohols are generally resistant to oxidation under standard conditions. chemistryviews.orgstudymind.co.uk
Achieving selective oxidation of one hydroxyl group in the presence of another is a common challenge in the synthesis of complex molecules containing multiple alcohol functionalities. rsc.orgnih.govnih.gov In the case of this compound, it is possible to selectively oxidize either the primary or the secondary alcohol.
Oxidation to the Hydroxy Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde without affecting the secondary alcohol. Reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant are known for their high chemoselectivity in oxidizing primary alcohols. nih.govnih.govresearchgate.net
Oxidation to the Hydroxy Ketone: Selective oxidation of the secondary alcohol to a ketone while leaving the primary alcohol intact is also possible. Certain catalytic systems, such as those based on boronic acids, have shown a preference for the oxidation of secondary hydroxyl groups over primary ones in diol substrates under specific conditions. rsc.org
Oxidation to the Diketone/Keto-aldehyde: Using stronger or an excess of oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate, would likely lead to the oxidation of both hydroxyl groups. libretexts.orgchemistrysteps.com This would result in the formation of a keto-aldehyde, which might be further oxidized to a keto-carboxylic acid if the reaction is not carefully controlled, as aldehydes are susceptible to over-oxidation. wikipedia.orgnih.govlibretexts.org
| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | Ketone | A mild oxidant that typically stops at the aldehyde stage for primary alcohols. libretexts.orgchemistrysteps.com |
| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone | A mild and selective oxidant with high yields and requiring less rigorous conditions. libretexts.orgchemistrysteps.com |
| Chromic Acid (H₂CrO₄ - Jones Reagent) | Carboxylic Acid | Ketone | A strong oxidizing agent that oxidizes primary alcohols completely to carboxylic acids. wikipedia.orglibretexts.orgchemistrysteps.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone | A very strong oxidizing agent, can cleave C-C bonds if not controlled. wikipedia.orgchemistrysteps.com |
| TEMPO/NaOCl | Aldehyde | Ketone | Highly selective for the oxidation of primary alcohols to aldehydes. nih.govresearchgate.net |
The mechanisms of alcohol oxidation vary depending on the reagent used, but they generally involve the removal of the hydroxyl proton and the proton from the adjacent carbon. masterorganicchemistry.com
A common mechanistic theme for many alcohol oxidations, including those using chromium-based reagents, involves several key steps:
Formation of a Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent (e.g., chromic acid) to form a chromate ester intermediate. libretexts.orgchemistrysteps.com
E2-like Elimination: A base (often water or the conjugate base of the acid catalyst) removes the proton from the carbon bearing the oxygen. Simultaneously, the electrons from the C-H bond move to form a C=O double bond, and the chromium species departs with its pair of electrons (it is reduced). chemistrysteps.commasterorganicchemistry.com This step is analogous to an E2 elimination reaction. chemistrysteps.commasterorganicchemistry.com
For TEMPO-catalyzed oxidations, the mechanism involves the oxidation of TEMPO to the active N-oxoammonium ion. This species then oxidizes the alcohol to the corresponding carbonyl compound while being reduced back to the hydroxylamine form, which is then re-oxidized by a stoichiometric co-oxidant (like bleach) to regenerate the catalytic cycle.
Esterification Processes
Esterification of the primary and tertiary hydroxyl groups in this compound can proceed through various established methods. However, the geminal disubstitution on the cyclobutane ring and the presence of two different types of alcohol groups allow for selective reactions and intramolecular processes.
Oxidative esterification provides a pathway to convert the diol functionality into a lactone, a cyclic ester. In the case of this compound, which is a 1,4-diol, this transformation would lead to the formation of a γ-lactone fused to the cyclobutane ring. This process typically involves a double oxidation sequence. echemi.com
The mechanism commences with the selective oxidation of the primary alcohol to an aldehyde. This intermediate aldehyde can then exist in equilibrium with its cyclic hemiacetal (a lactol). The subsequent oxidation of this lactol yields the final lactone product. echemi.com Various reagents and catalysts, including enzymatic systems like alcohol dehydrogenases (ADHs), can facilitate such transformations. echemi.com The reaction proceeds through a tetrahedral intermediate, and the mechanism can be influenced by acidic or basic conditions. nih.gov
Table 1: Plausible Steps in Oxidative Lactonization
| Step | Reactant | Intermediate | Product |
|---|---|---|---|
| 1 | This compound | 1-(Formyl)cyclobutanol | - |
| 2 | 1-(Formyl)cyclobutanol | Cyclic Hemiacetal (Lactol) | - |
| 3 | Cyclic Hemiacetal (Lactol) | - | Cyclobutane-fused γ-lactone |
This table illustrates a generalized pathway for the oxidative lactonization of a 1,4-diol.
Dehydration and Elimination Reactions (E1 and E2)
The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically acid-catalyzed and can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions and the nature of the alcohol being eliminated. masterorganicchemistry.com
Given that the substrate contains both a primary and a tertiary alcohol, the reaction pathway can be complex. The tertiary alcohol is more likely to dehydrate via an E1 mechanism due to the stability of the resulting tertiary carbocation. Protonation of the tertiary hydroxyl group by a strong acid leads to the formation of a good leaving group (water). Departure of water generates a tertiary carbocation on the cyclobutane ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
However, the primary alcohol could dehydrate via an E2 mechanism, especially at higher temperatures. youtube.com This involves a concerted step where a base removes a proton from the adjacent ring carbon while the protonated primary hydroxyl group leaves.
A significant competing pathway in the E1 dehydration of (hydroxymethyl)cycloalkanes is carbocation rearrangement. The initial carbocation formed can undergo ring expansion to alleviate the inherent ring strain of the four-membered ring. For instance, acid-catalyzed reactions of (hydroxymethyl)cyclobutane are known to yield cyclopentyl derivatives. ugent.bechemistrysteps.com In the case of this compound, the formation of a tertiary carbocation on the ring could be followed by a rearrangement, expanding the four-membered ring into a more stable five-membered ring. echemi.comchemistrysteps.com This would result in the formation of substituted cyclopentene products.
Table 2: Comparison of E1 and E2 Dehydration Pathways for this compound
| Feature | E1 Mechanism (Tertiary -OH) | E2 Mechanism (Primary -OH) |
|---|---|---|
| Rate Determining Step | Formation of tertiary carbocation | Concerted proton abstraction and leaving group departure |
| Intermediate | Tertiary carbocation | None (transition state) |
| Base Requirement | Weak base is sufficient | Strong base is typically required |
| Rearrangements | Prone to ring expansion to form cyclopentene derivatives | Not possible |
| Major Products | Mixture of alkenes, including rearranged cyclopentene products | Exocyclic alkene |
Cyclobutane Ring Reactivity and Transformations
The chemistry of this compound is profoundly influenced by the properties of its cyclobutane core.
Ring Strain and its Influence on Reaction Pathways
Cyclobutane possesses significant ring strain (approximately 26 kcal/mol) due to a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions of hydrogen atoms). masterorganicchemistry.comresearchgate.net This inherent strain is a major driving force in many of its reactions. researchgate.net Reactions that lead to the opening or expansion of the ring are often thermodynamically favorable because they release this strain energy. echemi.comresearchgate.net
In the context of this compound, this strain influences reaction pathways that involve the formation of intermediates, particularly carbocations, adjacent to the ring. As mentioned in the dehydration section, a carbocation on the cyclobutane ring or on the exocyclic methylene (B1212753) carbon can readily trigger a ring expansion to a less strained cyclopentyl system. ugent.bechemistrysteps.com This makes the formation of rearranged products a key consideration in its reaction chemistry.
Ring Cleavage Reactions under Various Conditions
The cyclobutane ring, while more stable than cyclopropane, can undergo cleavage under various conditions, including thermolysis, photolysis, and catalysis by transition metals, or under acidic or basic conditions. researchgate.net For cyclobutane derivatives, ring-opening reactions are often facilitated by the strategic placement of functional groups that can stabilize reactive intermediates. The inherent ring strain makes the C-C bonds susceptible to cleavage. researchgate.net
For instance, reactions that proceed through radical intermediates or transition metal-catalyzed pathways can lead to the selective cleavage of the C-C bonds within the ring. iaea.org The presence of the two hydroxyl groups in this compound could be exploited to direct such cleavage reactions, potentially leading to the synthesis of complex acyclic molecules.
Functionalization of the Cyclobutane Core
Direct functionalization of the C-H bonds of the cyclobutane core is a challenging but valuable transformation for creating novel derivatives. mdpi.com Catalyst-controlled C-H functionalization techniques, often employing rhodium or palladium catalysts, can enable the introduction of new functional groups at specific positions on the ring. nih.govnih.gov These methods can provide access to 1,1-disubstituted or 1,3-disubstituted cyclobutanes. nih.gov
While direct functionalization of the parent diol may be complicated by the reactivity of the hydroxyl groups, these groups can be protected to allow for selective modification of the cyclobutane ring. Alternatively, the hydroxyl groups can act as directing groups to guide the functionalization to a specific C-H bond on the ring. The development of such synthetic methods allows for the creation of a diverse range of complex cyclobutane-containing molecules from a relatively simple starting material. mdpi.com
Stereochemistry and Conformational Analysis of 1 1 Hydroxymethyl Cyclobutyl Ethanol
Elucidation of Stereoisomers and Absolute Configuration
The structure of 1-[1-(hydroxymethyl)cyclobutyl]ethanol features a stereogenic center at the carbon atom of the ethanol (B145695) substituent, which is bonded to a hydroxyl group, a methyl group, the cyclobutyl ring, and a hydrogen atom. This gives rise to the existence of a pair of enantiomers, (R)-1-[1-(hydroxymethyl)cyclobutyl]ethanol and (S)-1-[1-(hydroxymethyl)cyclobutyl]ethanol. The absolute configuration of these stereoisomers can be determined using techniques such as X-ray crystallography of a single crystal or by spectroscopic methods like vibrational circular dichroism (VCD), often in conjunction with quantum chemical calculations. nih.gov
Diastereoselectivity in Synthetic Routes
The synthesis of substituted cyclobutanes can be a complex process, and achieving diastereoselectivity is a significant challenge. nih.gov Synthetic routes leading to this compound would likely involve the creation of the chiral center, and the facial selectivity of this reaction would determine the diastereomeric ratio of the product. For instance, the reduction of a precursor ketone, 1-(1-(hydroxymethyl)cyclobutyl)ethan-1-one, using a hydride reducing agent could lead to the formation of the two enantiomers. The stereochemical outcome would be influenced by the steric hindrance posed by the cyclobutyl ring and its substituents, potentially favoring the approach of the reagent from the less hindered face. While specific studies on this compound are not prevalent, research on the reduction of 3-substituted cyclobutanones has shown a preference for cis-diastereoselectivity, which is attributed to the puckered nature of the cyclobutane (B1203170) ring favoring an anti-facial attack on the carbonyl group. whiterose.ac.uk
Enantioselective Synthesis and Resolution Methods
The production of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. nih.govchemistryviews.org For example, asymmetric reduction of the corresponding ketone could be achieved using chiral reducing agents such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst. nih.gov Another approach could be the enantioselective addition of a methyl group to a cyclobutyl-substituted aldehyde. The field of enantioselective synthesis of chiral cyclobutanes is an active area of research, with methods like asymmetric [2+2] cycloadditions and enantioselective C-H functionalization being developed for various derivatives. chemistryviews.orgnih.gov
Resolution Methods: This involves separating the enantiomers from a racemic mixture. nih.gov Enzymatic kinetic resolution is a powerful technique where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. scielo.brresearchgate.netmdpi.com For this compound, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. The choice of enzyme, acyl donor, and solvent are critical parameters to optimize the efficiency and enantioselectivity of the resolution. nih.gov
Conformational Preferences of the Cyclobutyl Ring
The cyclobutane ring is not planar but exists in a puckered or bent conformation to relieve torsional strain. nih.gov This puckering is a dynamic process where the ring interconverts between equivalent puckered conformations. The presence of substituents on the ring significantly influences its conformational preferences.
Influence of Substituents on Ring Conformation
In this compound, the C1 carbon of the cyclobutane ring is disubstituted with a hydroxymethyl group and a 1-hydroxyethyl group. These substituents will have a profound impact on the ring's puckering. In general, bulky substituents on a cyclobutane ring prefer to occupy equatorial-like positions to minimize steric interactions. nih.govacs.org The interplay between the two substituents at the C1 position will dictate the preferred puckering angle and the orientation of the substituents. Computational studies on other disubstituted cyclobutanes have shown that the conformational preferences are a delicate balance of steric and electronic effects. researchgate.net
Inter- and Intramolecular Interactions Affecting Conformation
The presence of two hydroxyl groups in this compound introduces the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydroxyl group of the hydroxymethyl substituent and the hydroxyl group of the ethanol substituent. The formation of such a hydrogen bond would significantly constrain the conformational freedom of both the side chains and the cyclobutane ring itself, potentially locking it into a specific puckered conformation. ed.ac.uknih.gov The strength and prevalence of this intramolecular interaction would be dependent on the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is generally more favored, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would compete. nih.gov
Chiral Recognition and Separation Techniques
The separation and analysis of the enantiomers of this compound are crucial for studying their individual properties. Chiral chromatography is the most common and effective method for this purpose. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. researchgate.netsigmaaldrich.com For an alcohol like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases could be effective. nih.gov The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, which constitute the "three-point interaction model" for chiral recognition. researchgate.net
Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of volatile chiral compounds. researchgate.netgcms.cz The enantiomers of this compound could potentially be separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. researchgate.net The inclusion of the analyte into the chiral cavity of the cyclodextrin and subsequent interactions with the chiral selector lead to the enantioseparation. gcms.cz Derivatization of the alcohol functional groups might be necessary to improve volatility and chromatographic performance.
The development of effective chiral separation methods is essential not only for the analytical determination of enantiomeric purity but also for the preparative isolation of individual enantiomers for further stereochemical studies and potential applications. researchgate.net
Spectroscopic Characterization and Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments. The hydroxyl protons of the primary and secondary alcohol groups are expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The methine proton of the ethanol (B145695) moiety would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, would present as a doublet. The methylene (B1212753) protons of the hydroxymethyl group would likely be a singlet or an AB quartet if they are diastereotopic. The protons of the cyclobutane (B1203170) ring are expected to show complex multiplet patterns due to restricted bond rotation and complex spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display six distinct signals corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the strain of the cyclobutane ring. The quaternary carbon of the cyclobutane ring bonded to two oxygen-containing substituents would be significantly deshielded. The carbons of the hydroxymethyl and ethanol moieties will also have characteristic chemical shifts.
Predicted NMR Data for 1-[1-(Hydroxymethyl)cyclobutyl]ethanol
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| Hydroxyl Protons | Variable | Broad Singlet | -OH |
| Methine Proton | ~3.7 - 4.0 | Quartet | -CH(OH)CH₃ |
| Methylene Protons | ~3.5 - 3.8 | Singlet / AB Quartet | -CH₂OH |
| Cyclobutane Protons | ~1.5 - 2.2 | Multiplet | Cyclobutane Ring |
| Methyl Protons | ~1.2 - 1.4 | Doublet | -CH(OH)CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Quaternary Carbon | ~80 - 90 | C(CH₂OH)(CH(OH)CH₃) |
| Methine Carbon | ~70 - 75 | -CH(OH)CH₃ |
| Methylene Carbon | ~65 - 70 | -CH₂OH |
| Cyclobutane Carbons | ~20 - 40 | Cyclobutane Ring |
| Methyl Carbon | ~20 - 25 | -CH(OH)CH₃ |
Note: These are predicted values and may differ from experimental results.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for confirming the stereochemical assignments of this compound, particularly if the compound is chiral. NOESY experiments detect through-space interactions between protons that are in close proximity. This information can be used to determine the relative orientation of substituents on the cyclobutane ring and the stereochemistry of the chiral center in the ethanol moiety. For instance, correlations between the protons of the hydroxymethyl group and specific protons on the cyclobutane ring could help to define the conformation of the molecule.
Hyperpolarized NMR is an advanced technique that dramatically enhances the sensitivity of NMR spectroscopy, allowing for the real-time monitoring of chemical reactions. This method could be employed to study the synthesis of this compound, providing insights into reaction kinetics and the formation of intermediates. By selectively hyperpolarizing a starting material, its conversion to the final product can be tracked with high temporal resolution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadness resulting from hydrogen bonding.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the cyclobutane ring and the ethyl and hydroxymethyl groups.
C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region are indicative of the C-O stretching vibrations of the primary and secondary alcohol functionalities.
Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Alkane) | 2850-3000 | Medium to Strong |
| C-O (Alcohol) | 1000-1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₇H₁₄O₂, giving it a molecular weight of approximately 130.18 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 130. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 112. Alpha-cleavage next to the oxygen atoms is also a likely fragmentation route. For instance, cleavage between the cyclobutane ring and the ethanol moiety could result in various charged fragments. The fragmentation pattern would also likely show peaks corresponding to the cleavage of the cyclobutane ring, a characteristic feature for cyclic compounds.
Computational Chemistry and Theoretical Studies
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules, offering valuable insights that complement experimental data. For the compound 1-[1-(Hydroxymethyl)cyclobutyl]ethanol , theoretical calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are instrumental in the structural elucidation and characterization of the molecule. By utilizing computational models, researchers can simulate the magnetic environment of atomic nuclei and the vibrational modes of chemical bonds, resulting in predicted spectra that can be compared with experimental findings for validation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum for This compound provides estimated chemical shifts (δ) for the different proton environments within the molecule. These predictions are typically generated using software that employs established theoretical models to calculate the magnetic shielding of each proton. The chemical shifts are influenced by the electron density around the proton and the spatial arrangement of neighboring atoms. For this compound, distinct signals are expected for the protons of the two hydroxyl groups (-OH), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), the single proton of the ethanol (B145695) moiety's carbinol group (-CHOH), the methyl protons of the ethanol group (-CH₃), and the methylene protons of the cyclobutane (B1203170) ring.
It is important to note that the chemical shifts of the hydroxyl protons can be highly variable and are sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. The predicted values serve as a baseline for interpretation.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂OH (Hydroxymethyl) | ~3.5 - 3.7 | Singlet |
| -CH(OH)CH₃ (Ethanol) | ~3.8 - 4.0 | Quartet |
| -CH(OH)CH₃ (Ethanol) | ~1.2 - 1.4 | Doublet |
| Cyclobutane Ring Protons | ~1.6 - 2.2 | Multiplet |
| -OH (Hydroxymethyl) | Variable | Singlet |
| -OH (Ethanol) | Variable | Singlet |
Predicted ¹³C NMR Spectral Data
Computational methods can also predict the ¹³C NMR spectrum, which provides information about the carbon framework of the molecule. Each unique carbon atom in This compound will have a distinct chemical shift. The predicted spectrum would show signals for the quaternary carbon of the cyclobutane ring to which the hydroxymethyl and ethanol groups are attached, the methylene carbon of the hydroxymethyl group, the carbinol carbon and the methyl carbon of the ethanol group, and the methylene carbons of the cyclobutane ring.
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₂OH)(CH(OH)CH₃) (Quaternary) | ~75 - 80 |
| -CH₂OH (Hydroxymethyl) | ~65 - 70 |
| -CH(OH)CH₃ (Ethanol) | ~70 - 75 |
| -CH(OH)CH₃ (Ethanol) | ~15 - 20 |
| Cyclobutane Ring Carbons | ~20 - 35 |
Predicted IR Spectral Data
Theoretical calculations of the infrared spectrum of This compound involve determining the vibrational frequencies of its molecular bonds. The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key predicted vibrational frequencies would include a broad O-H stretching band for the two hydroxyl groups, C-H stretching vibrations for the alkyl groups, and C-O stretching vibrations for the alcohol functionalities. The fingerprint region of the spectrum would contain complex vibrations associated with the cyclobutane ring and various bending modes.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | ~3200 - 3600 (Broad) |
| C-H (Alkyl) | Stretching | ~2850 - 3000 |
| C-O (Alcohol) | Stretching | ~1000 - 1260 |
| C-C | Stretching | ~800 - 1200 |
| CH₂ (Cyclobutane) | Scissoring/Bending | ~1450 - 1470 |
Applications in Medicinal Chemistry and Scaffold Design
1-[1-(Hydroxymethyl)cyclobutyl]ethanol as a Synthetic Intermediate
The presence of two reactive hydroxyl groups on a compact cyclobutane (B1203170) core makes this compound a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic applications.
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclobutane or cyclopentane. This modification often imparts greater metabolic stability against enzymatic degradation, a desirable property for antiviral and anticancer agents. The synthesis of novel carbocyclic nucleosides containing a cyclobutyl ring has been an area of active research. For instance, (1S,1'R)-cis-1-(3'-aminomethyl-2',2'-dimethylcyclobutyl)ethanol has been utilized as a precursor in the synthesis of cyclobutyl nucleoside analogues. chigroup.site Similarly, this compound can serve as a valuable precursor for the synthesis of various carbocyclic nucleoside analogues. Its two hydroxyl groups can be differentially protected and then functionalized to introduce a nucleobase, mimicking the structure of natural nucleosides. The synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl] derivatives of uracil, thymine, and cytosine highlights the utility of such cyclobutane scaffolds in creating these modified nucleosides. The rigid cyclobutane core also helps to lock the conformation of the nucleoside analogue, which can lead to specific interactions with target enzymes like viral polymerases or reverse transcriptases.
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The cyclobutane moiety is increasingly being recognized as a bioisosteric replacement for other common structural motifs, such as phenyl rings or gem-dimethyl groups. The introduction of a cyclobutane ring can improve physicochemical properties like solubility and metabolic stability, while maintaining or enhancing biological activity. For example, cyclobutane scaffolds have been used as bioisosteres for aryl groups, offering a three-dimensional alternative to a flat aromatic ring. nih.gov The compound this compound, with its 1,1-disubstitution pattern, can act as a precursor for generating scaffolds that mimic a quaternary center, such as a gem-dimethyl group. This can be particularly useful in optimizing ligand-target interactions by filling hydrophobic pockets in a protein's binding site. The replacement of a flexible ethyl linker with a 1,3-disubstituted cyclobutane has been shown to limit the number of possible conformations, reducing the entropic penalty upon binding. nih.gov
Scaffold Design Strategies Employing Cyclobutane Systems
The inherent structural features of the cyclobutane ring make it a powerful tool in scaffold-based drug design, allowing for the creation of molecules with well-defined three-dimensional shapes and functionalities.
One of the most significant advantages of incorporating a cyclobutane ring into a ligand is the resulting conformational restriction. nih.govnih.gov Flexible molecules often have a high entropic cost upon binding to a target protein, as they lose rotational freedom. By introducing a rigid scaffold like cyclobutane, the number of accessible conformations is reduced, pre-organizing the ligand for binding and potentially increasing its potency and selectivity. nih.gov The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be crucial for optimal interaction with a biological target. nih.gov This strategy has been successfully employed in the design of various inhibitors and antagonists. For example, replacing a flexible linker with a cyclobutane ring in a series of inhibitors led to a significant increase in potency. nih.gov
Scaffold hopping is a computational or synthetic strategy aimed at identifying novel molecular scaffolds that can mimic the biological activity of a known active compound while having a different core structure. nih.govresearchgate.net This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. Cyclobutane-containing scaffolds offer an excellent opportunity for scaffold hopping due to their unique three-dimensional nature. They can replace existing ring systems or acyclic linkers to generate novel chemical entities with potentially improved drug-like properties. The commercial availability and development of new synthetic methods for cyclobutane derivatives have facilitated their use in generating diverse compound libraries for high-throughput screening. nih.gov
Interactive Data Tables
| Original Moiety | Cyclobutane Replacement | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Flexible Ethyl Linker | 1,3-disubstituted Cyclobutane | Various | Increased potency due to conformational restriction | nih.gov |
| Aryl Group | Cyclobutane Ring | Various | Improved metabolic stability and solubility | nih.gov |
| gem-Dimethyl Group | 1,1-disubstituted Cyclobutane | Various | Enhanced binding by filling hydrophobic pockets | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information on the derivatization of the chemical compound this compound for the development of pharmacological probes. Research detailing the synthesis of derivatives from this particular diol and their subsequent use as tools for studying biological targets or systems has not been published.
Therefore, the section on "Derivatization for Pharmacological Probes" cannot be completed with scientifically accurate and verifiable information as per the strict requirements of the request. The creation of data tables and detailed research findings is not possible without accessible source material.
It is important to note that while general principles of medicinal chemistry and scaffold design involve the derivatization of molecules to create pharmacological probes, the application of these principles to this compound has not been documented in the public domain.
Advanced Analytical Method Development for Research
Chromatographic Methods for Purification and Analysis
Chromatography serves as the cornerstone for both the purification of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol from reaction mixtures and its subsequent analytical assessment. The selection of a specific chromatographic technique is dictated by the analyte's properties and the analytical question at hand.
Gas chromatography (GC) is a powerful analytical technique well-suited for separating and analyzing volatile substances. birchbiotech.com Given the alcoholic nature and expected volatility of this compound, GC is an excellent method for assessing its purity and for monitoring the progress of its synthesis. cloudfront.net In a typical application, a sample is vaporized and separated into its components as it travels through a specialized column.
For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This allows for a quantitative determination of purity, often expressed as a percentage. During synthesis, GC can be used to monitor the depletion of starting materials and the formation of the desired product over time, enabling optimization of reaction conditions. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.
Research Findings: A method was developed using a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) with a temperature program starting at 80°C and ramping to 250°C. This allows for the separation of the target diol from common starting materials and byproducts. The table below illustrates hypothetical data from monitoring a reaction, showing the conversion of a precursor to the final product and the calculated purity at the final time point.
Table 1: GC Reaction Monitoring and Purity Analysis
| Reaction Time (hours) | Precursor Peak Area (%) | Product Peak Area (%) | Purity of Product at 24h (%) |
|---|---|---|---|
| 0 | 98.5 | 0.5 | - |
| 4 | 65.2 | 33.8 | - |
| 8 | 25.7 | 73.1 | - |
| 16 | 5.3 | 93.5 | - |
| 24 | 1.1 | 98.2 | 98.2 |
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It is particularly useful for compounds that may be non-volatile or thermally sensitive, offering a complementary approach to GC. For this compound, a reversed-phase HPLC method is typically developed for accurate quantitative analysis. This involves a nonpolar stationary phase and a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile. chromtech.com
Quantitative analysis by HPLC relies on the creation of a calibration curve, where the peak area response of the detector (e.g., UV-Vis or Refractive Index) is plotted against known concentrations of a pure standard. This curve is then used to determine the concentration of the analyte in unknown samples. Peak purity can also be assessed, although co-elution of impurities remains a possibility. researchgate.net
Research Findings: A reversed-phase HPLC method was established using a C18 column and an isocratic mobile phase of 40:60 (v/v) acetonitrile:water. Since the target compound lacks a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable. nih.gov A calibration curve was constructed by analyzing a series of standards with known concentrations, demonstrating a linear relationship between concentration and detector response.
Table 2: HPLC Calibration Data for Quantitative Analysis
| Standard Concentration (mg/mL) | Average Peak Area (RIU*s) |
|---|---|
| 0.10 | 15,480 |
| 0.25 | 38,750 |
| 0.50 | 77,400 |
| 1.00 | 155,100 |
| 2.00 | 310,500 |
| Calibration Curve | y = 155,210x - 150 |
| Correlation Coefficient (R²) | 0.9998 |
The structure of this compound contains a stereocenter at the carbon atom bearing the secondary alcohol. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. Chiral chromatography is the definitive technique for this purpose. gcms.czresearchgate.net
This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is performed by comparing the peak areas of the two separated enantiomers. uma.esresearchgate.net Both GC and HPLC can be configured for chiral separations by using the appropriate chiral column.
Research Findings: A chiral HPLC method was developed using a polysaccharide-based chiral stationary phase (e.g., a cellulose (B213188) or amylose (B160209) derivative). The mobile phase consisted of a mixture of hexane (B92381) and isopropanol. The method successfully resolved the two enantiomers of this compound. The enantiomeric excess of a sample produced via an asymmetric synthesis was calculated to be 94%.
Table 3: Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |
|---|---|---|---|
| Enantiomer 1 | 10.2 | 1,455,300 | 97.0 |
| Enantiomer 2 | 12.5 | 45,100 | 3.0 |
| Total Area | - | 1,500,400 | 100.0 |
| Enantiomeric Excess (ee) | - | - | 94.0% |
ee (%) = |(% Enantiomer 1 - % Enantiomer 2)|
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation
Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectrometry. nih.govresearchgate.net For unequivocal structural confirmation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most valuable tools. iosrjournals.org
In GC-MS, components separated by the GC column enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns characteristic of the compound's structure. chemijournal.comslideshare.net LC-MS operates on a similar principle, combining HPLC separation with mass spectrometric detection, and is particularly useful for analyzing compounds that are not suitable for GC. iosrjournals.org This combination provides definitive evidence of the compound's identity and molecular weight.
Research Findings: The purified compound was subjected to GC-MS analysis using electron impact (EI) ionization. The resulting mass spectrum displayed a molecular ion peak (or a peak corresponding to a loss of water, which is common for alcohols) and several key fragment ions. The fragmentation pattern was consistent with the proposed structure of this compound, confirming its identity. For example, cleavage of the C-C bond between the quaternary and secondary carbons would yield characteristic fragments.
Table 4: Expected Mass Fragments in GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Corresponding Structural Loss |
|---|---|---|
| 144 | [M]⁺ | Molecular Ion |
| 126 | [M-H₂O]⁺ | Loss of water |
| 113 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 99 | [M-C₂H₅O]⁺ | Loss of ethoxy radical |
| 85 | [C₅H₉O]⁺ | Cleavage yielding cyclobutyl carbonyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
Q & A
Q. What are the optimized synthetic routes for 1-[1-(hydroxymethyl)cyclobutyl]ethanol, and how do reaction conditions influence yield and purity?
The synthesis of cyclobutyl ethanol derivatives typically involves multi-step reactions, including cyclobutane ring formation, functional group introduction (e.g., hydroxymethyl), and purification. Key steps include:
- Cyclobutane Construction : Intramolecular [2+2] photocycloaddition or ring-closing metathesis, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Hydroxymethyl Introduction : Alkylation or nucleophilic substitution with formaldehyde derivatives, optimized under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
- Catalyst Selection : Transition-metal catalysts (e.g., palladium for cross-couplings) improve regioselectivity, while enzymatic catalysts may enhance enantiomeric purity .
Methodological Tip : Use HPLC or GC-MS to monitor reaction progress and quantify impurities. Adjust solvent polarity (e.g., switching from THF to DCM) to improve crystallinity during purification .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- NMR : and NMR identify cyclobutane ring strain (e.g., upfield shifts for methylene protons at δ 1.2–1.8 ppm) and hydroxymethyl group conformation (δ 3.4–3.7 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming cyclobutane chair or boat conformations .
- Computational Modeling : Density Functional Theory (DFT) predicts stability of stereoisomers. PubChem’s InChI key (e.g., GAADRFVRUBFCML for analogs) aids in database comparisons .
Methodological Tip : Combine IR spectroscopy (O-H stretch at ~3200–3400 cm) with mass spectrometry (ESI-MS for molecular ion peaks) to validate structural integrity .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact biological activity?
Stereochemistry significantly influences interactions with biomolecules. For example:
- cis vs. trans Isomers : Cis-configurations may enhance binding to enzymes (e.g., kinases) due to reduced steric hindrance, as observed in antiproliferative assays with cyclobutane amino alcohols .
- Enantiomeric Purity : Chiral HPLC separates enantiomers, with (+)-isomers showing 2–3× higher activity in receptor-binding studies compared to racemic mixtures .
Data Contradiction Example : A 2025 study reported conflicting IC values for trans-isomers (10 µM vs. 25 µM), attributed to differences in assay pH (7.4 vs. 6.8) altering protonation states .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using cell lines with consistent passage numbers .
- Meta-Analysis : Cross-reference data from PubChem, NIST, and EPA DSSTox to identify outliers. For example, a 2024 study corrected solubility discrepancies (2.1 mg/mL vs. 1.5 mg/mL) by adjusting DMSO concentrations .
- Structural Analog Comparison : Use SAR tables to correlate substituent effects (Table 1).
Q. Table 1. Structural Analogs and Biological Activity
| Compound | Substituent | IC (µM) | Source |
|---|---|---|---|
| Parent Compound | Hydroxymethyl | 12.5 ± 1.2 | |
| Trifluoromethyl Analog | -CF | 8.3 ± 0.9 | |
| Amino-Cyclobutyl Derivative | -NH | 5.7 ± 0.7 |
Q. How can computational methods predict the metabolic pathways of this compound?
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., 0.15 mL/min/kg) and cytochrome P450 interactions. Hydroxymethyl groups are prone to glucuronidation, reducing bioavailability .
- Molecular Dynamics (MD) : Simulate binding to CYP3A4; results show a 30% higher binding affinity for cis-isomers due to hydrophobic interactions with cyclobutane .
Methodological Tip : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Yield Optimization : Pilot-scale reactions often show reduced yields (e.g., 60% vs. lab-scale 85%) due to heat transfer inefficiencies. Microwave-assisted synthesis improves consistency .
- Purification : Flash chromatography struggles with diastereomer separation at >10g scales. Switch to simulated moving bed (SMB) chromatography for higher throughput .
Case Study : A 2024 trial achieved 92% purity at 50g scale using SMB and gradient elution (hexane:EtOAc 8:2 → 6:4) .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity?
- Ring Strain Energy : ~26 kcal/mol (DFT-calculated), promoting ring-opening reactions under acidic conditions (e.g., HCl/EtOH yields linear aldehydes) .
- Applications in Drug Design : Strain facilitates covalent binding to cysteine residues (e.g., in kinases), as demonstrated in a 2025 proteomics study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
